(2-Fluoro-5-nitrophenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: (2-Fluoro-5-aminophenyl)methanesulfonamide.
Oxidation: (2-Fluoro-5-nitrophenyl)methanesulfonic acid.
Scientific Research Applications
(2-Fluoro-5-nitrophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-nitrophenyl)ethanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
(2-Fluoro-5-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a methyl group.
Uniqueness
(2-Fluoro-5-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and nitro groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
841476-36-6 |
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Molecular Formula |
C7H7FN2O4S |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) |
InChI Key |
LLJIOTZSJFSUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)N)F |
Origin of Product |
United States |
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